(2Z)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one;(2Z)-8-(2,4-dihydroxyphenyl)-7-hydroxy-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Lacmoid would typically involve large-scale organic synthesis processes. These processes would include the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lacmoid can undergo various chemical reactions, including:
Oxidation: Lacmoid can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of Lacmoid, potentially altering its dyeing properties.
Substitution: Lacmoid can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Lacmoid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of Lacmoid depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of Lacmoid, while reduction may produce reduced derivatives.
Scientific Research Applications
Lacmoid has several scientific research applications, including:
Chemistry: Used as a dye in various chemical experiments and analyses.
Biology: Employed for staining pollen tubes, aiding in the study of plant reproduction.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of Lacmoid involves its interaction with biological tissues and chemical substances. As a dye, Lacmoid binds to specific molecules, allowing for visualization under a microscope. The molecular targets and pathways involved in its staining properties are related to its chemical structure and affinity for certain biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lacmoid include other dyes used for staining purposes, such as:
- Methylene Blue
- Crystal Violet
- Safranin
Uniqueness
Lacmoid is unique due to its specific staining properties and molecular structure. Its ability to stain pollen tubes makes it particularly valuable in botanical research, distinguishing it from other dyes that may not have the same specificity.
Properties
IUPAC Name |
(2Z)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one;(2Z)-8-(2,4-dihydroxyphenyl)-7-hydroxy-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6.C24H15NO7/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30;26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h1-10,26-27,29-30H,25H2;1-10,25-26,28-30H/b2*16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYZLQCKWSFLEP-OGGHKLHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=C5C=CC(=O)C=C5O)C=C4N3.C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)C(=C5C=CC(=O)C=C5O)C=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)/C(=C\5/C=CC(=O)C=C5O)/C=C4N3.C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)/C(=C\5/C=CC(=O)C=C5O)/C=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31N3O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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